![molecular formula C28H48O B12869102 (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic molecule It belongs to the class of tetradecahydro-1H-cyclopenta[a]phenanthrene derivatives, which are known for their intricate structures and significant biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene typically involves multiple steps, including cyclization, methylation, and methoxylation reactions. The starting materials are often simpler organic compounds that undergo a series of transformations under specific conditions to yield the final product.
Cyclization: The initial step involves the formation of the cyclopenta[a]phenanthrene core through a cyclization reaction. This can be achieved using a Lewis acid catalyst under an inert atmosphere.
Methylation: Subsequent methylation of the intermediate compound is carried out using methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activity. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- (8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- (8S,9S,10R,13R,14S,17R)-3-Acetoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Uniqueness
The uniqueness of (8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-(®-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene lies in its specific functional groups and stereochemistry. The presence of the methoxy group and the specific configuration of the stereocenters contribute to its distinct chemical and biological properties.
属性
分子式 |
C28H48O |
|---|---|
分子量 |
400.7 g/mol |
IUPAC 名称 |
(8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI 键 |
RCXPTZJNVLDKKV-ULEPMCFASA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
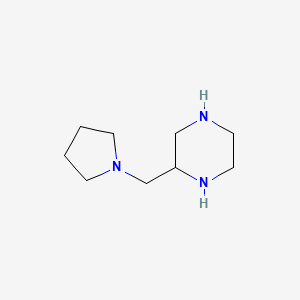
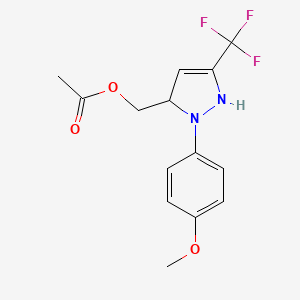
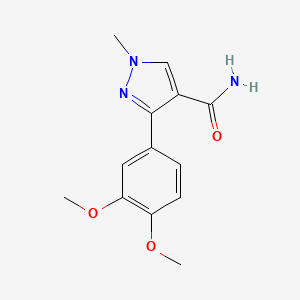

![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
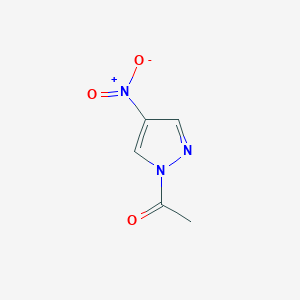
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
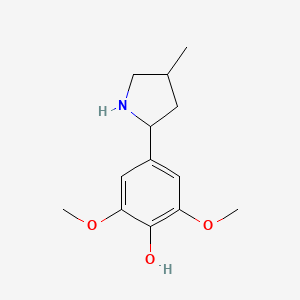
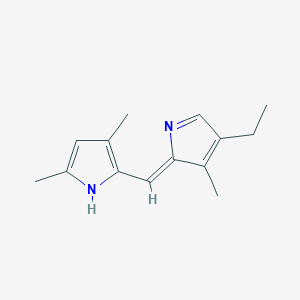
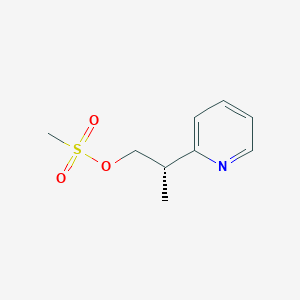
![1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12869080.png)
![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)
![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
